Ethyl 2-hydroxy-3-phenylpropanoate is a carboxylic ester characterized by the molecular formula C₁₁H₁₄O₃ and a molecular weight of approximately 194.23 g/mol. This compound is formed through the condensation of the carboxy group of 3-hydroxy-3-phenylpropionic acid with ethanol, resulting in the esterification process that yields ethyl 2-hydroxy-3-phenylpropanoate. The structure features a hydroxyl group attached to the second carbon of the propanoate chain, making it a β-hydroxy ester, which is significant in various biochemical applications and synthetic chemistry .
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution processes .
This compound exhibits notable biological activity, particularly in enzyme interactions. It has been studied for its role in enzymatic hydrolysis, where it acts as a substrate for various lipases. For instance, studies have shown that porcine pancreas lipase effectively catalyzes the hydrolysis of ethyl 2-hydroxy-3-phenylpropanoate, leading to the production of optically pure (S)-isomers. This property makes it valuable in asymmetric synthesis and pharmaceutical applications .
Several methods exist for synthesizing ethyl 2-hydroxy-3-phenylpropanoate:
Ethyl 2-hydroxy-3-phenylpropanoate is utilized in various fields:
Research indicates that ethyl 2-hydroxy-3-phenylpropanoate interacts with various enzymes, affecting their activity and specificity. For example, studies have demonstrated its ability to modulate signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. These interactions are vital for understanding its role in biological systems and potential therapeutic applications .
Ethyl 2-hydroxy-3-phenylpropanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 3-hydroxy-3-phenylpropanoate | C₁₁H₁₄O₃ | Contains a tertiary alcohol; different stereochemistry |
| Ethyl phenyllactate | C₉H₁₀O₃ | Lacks the propanoate chain; simpler structure |
| Ethyl 2-(hydroxymethyl)propanoate | C₉H₁₈O₃ | Contains an additional hydroxymethyl group |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₄ | Aromatic compound with different functional groups |
Ethyl 2-hydroxy-3-phenylpropanoate stands out due to its specific β-hydroxy structure, which allows it to participate actively in enzyme-catalyzed reactions while also serving as a chiral building block in synthetic chemistry .
Ethyl 2-hydroxy-3-phenylpropanoate, also known as ethyl phenyllactate, possesses the molecular formula C₁₁H₁₄O₃ [1] [3] [5]. The compound exhibits a molecular weight of 194.23 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [6]. The exact mass has been calculated to be 194.09400 atomic mass units, providing precise identification for analytical purposes [4]. Alternative nomenclature for this compound includes propanoic acid, 2-hydroxy-3-phenyl, ethyl ester, reflecting its structural derivation from the esterification of 2-hydroxy-3-phenylpropanoic acid with ethanol [1] [7].
The molecular geometry of ethyl 2-hydroxy-3-phenylpropanoate has been extensively characterized through computational studies and crystallographic analysis [8] [9]. Density functional theory calculations using the B3LYP method reveal specific bond lengths and angles within the molecular framework [29]. The compound exhibits a dihedral angle of approximately 87.12 degrees between aromatic ring systems in related structures, indicating significant spatial orientation between functional groups [8] [29]. Intramolecular interactions, including hydrogen bonding between the hydroxyl group and carbonyl oxygen, contribute to the overall molecular conformation [8] [9]. The ethyl ester moiety adopts typical bond angles consistent with sp³ hybridization at the carbon centers, while the phenyl ring maintains planar geometry with characteristic aromatic bond angles [29].
The molecular structure of ethyl 2-hydroxy-3-phenylpropanoate contains three distinct functional groups that define its chemical behavior [1] [6]. The primary functional group is the ethyl ester moiety (COOCH₂CH₃), which provides the compound with its characteristic reactivity toward hydrolysis and transesterification reactions . The secondary hydroxyl group positioned at the α-carbon relative to the carbonyl creates an α-hydroxy ester functionality, contributing to the compound's chirality and hydrogen bonding capacity [6] . The benzyl substituent, consisting of a phenyl ring connected via a methylene bridge, imparts aromatic character and influences the compound's physical properties, including solubility and spectroscopic characteristics [1] [4].
Ethyl 2-hydroxy-3-phenylpropanoate typically presents as a colorless to very pale straw-colored liquid under standard conditions [12] [18]. The compound exhibits a sweet-balsamic, fruity, and slightly floral odor profile, with herbaceous and warm notes that are reminiscent of refined labdanum products [12]. When synthesized with high purity, the material appears as a clear colorless liquid, though slight discoloration may occur upon exposure to light or extended storage [18] [27]. The organoleptic properties make this compound potentially useful in fragrance applications, where it can emphasize ambrenotes and labdanum characteristics while maintaining minimal color contribution [12].
The thermal properties of ethyl 2-hydroxy-3-phenylpropanoate have been documented across multiple sources, though some variations exist in reported values [10] [12] [18]. The compound demonstrates a boiling point range of 154-156 degrees Celsius under reduced pressure conditions of 13 Torr [12] [18]. Under standard atmospheric pressure, the boiling point increases to approximately 195 degrees Celsius [27]. No definitive melting point has been established in the literature, as the compound typically exists as a liquid at room temperature [10] [12]. The relatively high boiling point reflects the presence of hydrogen bonding interactions and the molecular weight of the compound [12] [18].
The density of ethyl 2-hydroxy-3-phenylpropanoate has been measured at 1.119 grams per milliliter under standard conditions [12]. Alternative measurements report a specific gravity of 1.10 when measured at 20 degrees Celsius relative to water at the same temperature [18]. Some sources indicate variations in density measurements, with values ranging from 1.10 to 1.51 grams per milliliter, potentially reflecting differences in purity or measurement conditions [18] [27]. The refractive index has been determined to be 1.5080, providing an additional physical constant for compound identification and purity assessment [12].
The solubility characteristics of ethyl 2-hydroxy-3-phenylpropanoate demonstrate typical behavior for an organic ester compound . The compound exhibits good solubility in organic solvents, including ethanol and chloroform, where it dissolves readily . In methanol, the compound shows slight solubility, while demonstrating poor solubility in water due to its hydrophobic aromatic character and ester functionality . The compound displays solubility in diethyl ether and other common organic extraction solvents, facilitating purification and analytical procedures . The polar hydroxyl group contributes to some degree of hydrogen bonding with protic solvents, while the phenyl ring and ethyl ester portions favor dissolution in less polar media .
Nuclear magnetic resonance spectroscopy provides detailed structural information for ethyl 2-hydroxy-3-phenylpropanoate through both proton and carbon-13 analyses [16] [24]. In proton nuclear magnetic resonance spectra, the ethyl ester methyl group appears as a characteristic triplet at approximately 1.2-1.4 parts per million, while the ethoxy methylene protons resonate as a quartet at 4.1-4.3 parts per million [16]. The aromatic protons of the phenyl ring generate signals in the typical aromatic region at 7.2-7.4 parts per million [16]. The α-proton adjacent to the hydroxyl group appears as a multiplet, with chemical shift values influenced by the electron-withdrawing effects of both the carbonyl and hydroxyl groups . Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 170-180 parts per million, consistent with ester functionality, while aromatic carbons appear in the 125-150 parts per million range [25] [26].
Infrared spectroscopy of ethyl 2-hydroxy-3-phenylpropanoate reveals characteristic absorption bands that confirm the presence of specific functional groups [17] [19]. The hydroxyl group generates a broad, strong absorption band in the 3400-3500 wavenumber range, typical of alcohol functionality with hydrogen bonding interactions [17] [19]. The carbonyl stretch of the ester group appears as a sharp, intense peak at approximately 1740 wavenumber, confirming the presence of the ethyl ester moiety [17] [19]. Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches appear at lower frequencies around 2800-3000 wavenumbers [19]. The carbon-oxygen stretch of the ester linkage contributes to absorption bands near 1000-1300 wavenumbers [19].
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Description |
|---|---|---|---|
| Hydroxyl (O-H) | 3400-3500 | Strong, broad | Hydrogen-bonded alcohol |
| Ester Carbonyl (C=O) | ~1740 | Sharp, intense | Ethyl ester stretch |
| Aromatic C-H | 3000-3100 | Medium | Phenyl ring vibrations |
| Aliphatic C-H | 2800-3000 | Medium-strong | Ethyl group stretches |
| C-O Ester | 1000-1300 | Medium | Ester linkage |
The ultraviolet-visible spectroscopic properties of ethyl 2-hydroxy-3-phenylpropanoate are primarily determined by the aromatic phenyl ring system [20] [23]. The compound exhibits characteristic aromatic absorption bands in the ultraviolet region, with the benzene ring contributing to π-π* electronic transitions [20]. The presence of the electron-donating methylene substituent on the aromatic ring may cause slight shifts in the absorption maxima compared to unsubstituted benzene derivatives [20]. The ester and hydroxyl functional groups do not significantly contribute to visible light absorption, maintaining the compound's colorless appearance [23]. Extended conjugation is limited in this structure, resulting in absorption primarily in the ultraviolet region below 300 nanometers [20].
Mass spectrometry analysis of ethyl 2-hydroxy-3-phenylpropanoate reveals characteristic fragmentation patterns typical of α-hydroxy ester compounds [5] [20] [22]. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the intact molecular formula [5]. Primary fragmentation pathways include loss of the ethoxy group (45 atomic mass units) and loss of the entire ethyl ester moiety (73 atomic mass units) [20] [22]. Alpha cleavage adjacent to the carbonyl group represents a common fragmentation mechanism, generating fragments containing the phenylmethyl portion of the molecule [22]. The hydroxyl group influences fragmentation patterns through potential elimination of water (18 atomic mass units), particularly under higher energy ionization conditions [20] [22]. Base peaks in the mass spectrum often correspond to stabilized aromatic fragments, including the tropylium ion at mass-to-charge ratio 91, derived from the benzyl system [22].
| Fragment | m/z Value | Loss from Molecular Ion | Structural Assignment |
|---|---|---|---|
| [M]⁺- | 194 | - | Molecular ion |
| [M-OEt]⁺ | 149 | 45 | Loss of ethoxy group |
| [M-COOEt]⁺ | 121 | 73 | Loss of ethyl ester |
| [M-H₂O]⁺ | 176 | 18 | Dehydration |
| [C₇H₇]⁺ | 91 | 103 | Tropylium ion |
Ethyl 2-hydroxy-3-phenylpropanoate contains one stereogenic center located at the carbon-2 position (C2), which bears four different substituents: a hydrogen atom, a hydroxyl group, an ethoxycarbonyl group (ester moiety), and a phenylmethyl group [1]. The presence of this single stereogenic center gives rise to two possible enantiomeric forms with opposite absolute configurations [6].
The absolute configuration at the C2 stereogenic center is determined using the Cahn-Ingold-Prelog priority rules. The four substituents are prioritized based on atomic number and connectivity: (1) oxygen of the hydroxyl group (highest priority), (2) carbon of the ester group, (3) carbon of the phenylmethyl group, and (4) hydrogen atom (lowest priority) [6]. When viewed along the C-H bond with hydrogen pointing away from the observer, the arrangement of the three higher-priority groups determines the absolute configuration.
| Property | Value |
|---|---|
| Number of Stereogenic Centers | 1 |
| Location of Stereogenic Center | Carbon-2 (C2) |
| Substituents at C2 | H, OH, COOEt, CH₂Ph |
| Total Stereoisomers | 2 (one pair of enantiomers) |
| Configuration Determination | Cahn-Ingold-Prelog rules |
The single stereogenic center in ethyl 2-hydroxy-3-phenylpropanoate results in exactly two stereoisomers that are non-superimposable mirror images of each other. These enantiomers exhibit identical physical and chemical properties in achiral environments but differ in their interactions with plane-polarized light and chiral reagents [5] [7].
Key characteristics of the (R)-enantiomer include:
The (S)-enantiomer possesses the S absolute configuration at the C2 stereogenic center and is levorotatory, rotating plane-polarized light in a counterclockwise direction [8]. This enantiomer is assigned the CAS number 20918-87-0 and is also known as L-ethyl 3-phenyllactate or S-ethyl phenyllactate [8].
Distinctive properties of the (S)-enantiomer include:
While ethyl 2-hydroxy-3-phenylpropanoate itself contains only one stereogenic center and therefore exists as a single pair of enantiomers, it can form diastereomeric relationships when considered alongside structurally related compounds containing additional stereogenic centers [10]. These relationships are particularly important in synthetic chemistry and separation science.
Several structurally related compounds exhibit diastereomeric relationships with ethyl 2-hydroxy-3-phenylpropanoate:
Ethyl 3-hydroxy-2-phenylpropanoate represents a constitutional isomer where the positions of the hydroxyl group and phenyl substituent are interchanged [11]. This positional isomer also contains one stereogenic center but at the C3 position rather than C2, resulting in a different set of enantiomers that are not mirror images of the ethyl 2-hydroxy-3-phenylpropanoate enantiomers.
Substituted derivatives containing additional stereogenic centers create true diastereomeric relationships. For example, compounds such as ethyl 2-(benzoylamino)-3-hydroxy-3-phenylpropanoate contain two stereogenic centers, resulting in four possible stereoisomers arranged as two pairs of enantiomers [12]. These diastereomers exhibit different physical properties, including melting points, boiling points, and chromatographic behavior [10].
The ethyl 2-hydroxy-3-oxo-3-phenylpropanoate derivative, while not strictly a diastereomer, represents an oxidized form where the C3 hydroxyl group has been converted to a ketone, eliminating one stereogenic center [13]. This transformation demonstrates how structural modifications can alter the stereochemical landscape of the molecule.
| Compound Type | Stereogenic Centers | Relationship | Separation Method |
|---|---|---|---|
| Ethyl 2-hydroxy-3-phenylpropanoate | 1 (C2) | Reference compound | Chiral chromatography |
| Ethyl 3-hydroxy-2-phenylpropanoate | 1 (C3) | Constitutional isomer | Normal chromatography |
| N-acyl derivatives | 2 (C2, C3) | Diastereomers | Normal chromatography |
| Oxidized derivatives | 0-1 | Structural analogs | Normal chromatography |
The conformational behavior of ethyl 2-hydroxy-3-phenylpropanoate is governed by rotations about single bonds, particularly those involving the ethyl ester group and the phenylmethyl side chain. Understanding these conformational preferences is crucial for predicting the compound's physical properties, reactivity, and interactions with biological targets [14] [15].
Computational studies using density functional theory (DFT) methods have provided insights into the preferred conformations of ethyl 2-hydroxy-3-phenylpropanoate [16] . Energy minimization calculations typically employ basis sets such as B3LYP/6-311G(d,p) to optimize molecular geometries and determine relative energies of different conformers [16].
The primary conformational degrees of freedom include:
Ester group rotation: The ethyl ester moiety can adopt various conformations through rotation about the C-C and C-O bonds. The most stable conformations typically correspond to staggered arrangements that minimize steric repulsion between substituents [18] [19].
Phenylmethyl side chain rotation: Rotation about the C2-C3 bond allows the phenyl group to adopt different orientations relative to the central carbon skeleton. The preferred conformations balance steric interactions with potential π-π interactions and hydrogen bonding [14].
Hydroxyl group orientation: The hydroxyl group at C2 can participate in intramolecular hydrogen bonding with the ester carbonyl oxygen, stabilizing certain conformations over others [15] .
Energy barriers for these rotations are typically in the range of 1-5 kcal/mol, allowing relatively free rotation at room temperature while maintaining distinct conformational preferences [14] [19].
Nuclear magnetic resonance (NMR) spectroscopy provides experimental evidence for conformational preferences in solution. The vicinal coupling constants (³J) between adjacent protons follow the Karplus relationship, which correlates coupling strength with dihedral angles [18] [21].
For ethyl 2-hydroxy-3-phenylpropanoate, key coupling patterns include:
H-H coupling across C2-C3: The coupling constant between the H at C2 and the CH₂ protons at C3 provides information about the preferred dihedral angles. Typical values range from 3-13 Hz depending on the conformational population [18].
Ethyl ester coupling: The ethyl group exhibits characteristic triplet-quartet patterns with coupling constants of approximately 7 Hz for the CH₃-CH₂ interaction [22].
Temperature dependence: Variable-temperature NMR studies can reveal activation barriers for conformational interconversion and provide thermodynamic parameters for different conformers [14].
Experimental observations suggest that staggered conformations are strongly preferred over eclipsed arrangements, consistent with computational predictions [19]. The phenyl group tends to adopt orientations that minimize steric clashes with the hydroxyl and ester groups while potentially benefiting from weak stabilizing interactions [23].
| Conformational Parameter | Energy Range (kcal/mol) | Experimental Evidence |
|---|---|---|
| Ester C-C rotation | 1-3 | NMR coupling constants |
| Ester C-O rotation | 2-5 | Temperature-dependent NMR |
| C2-C3 rotation | 1-4 | NOE measurements |
| OH orientation | 0.5-2 | Hydrogen bonding studies |